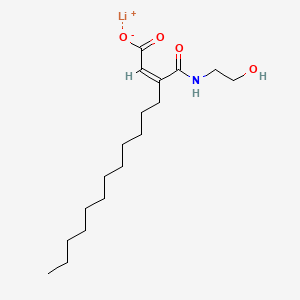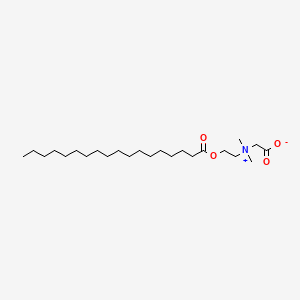
9(10H)-Acridinimine, 10-heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinimine, 10-heptyl-: is a chemical compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The heptyl substitution at the 10th position of the acridinimine ring enhances its lipophilicity and potentially alters its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 10-heptyl- typically involves the following steps:
Starting Material: The synthesis begins with acridine or its derivatives.
Nitration: The acridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with a heptyl halide to introduce the heptyl group at the 10th position.
Industrial Production Methods
Industrial production methods for 9(10H)-Acridinimine, 10-heptyl- may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9(10H)-Acridinimine, 10-heptyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of 9(10H)-Acridinimine, 10-heptyl-.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated acridinimine derivatives.
Aplicaciones Científicas De Investigación
9(10H)-Acridinimine, 10-heptyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 9(10H)-Acridinimine, 10-heptyl- involves its interaction with biological macromolecules:
DNA Intercalation: The compound can intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death or growth inhibition.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound with similar structural features but lacking the heptyl substitution.
Acridone: A related compound with a carbonyl group at the 9th position.
Phenothiazine: Contains a sulfur atom in the central ring, offering different electronic properties.
Uniqueness
Lipophilicity: The heptyl group increases the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes.
Biological Activity: The heptyl substitution may confer unique biological activities, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
111782-85-5 |
|---|---|
Fórmula molecular |
C20H24N2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
10-heptylacridin-9-imine |
InChI |
InChI=1S/C20H24N2/c1-2-3-4-5-10-15-22-18-13-8-6-11-16(18)20(21)17-12-7-9-14-19(17)22/h6-9,11-14,21H,2-5,10,15H2,1H3 |
Clave InChI |
DIZMUIPQSSNCRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















